molecular formula C15H17N5S B6758459 N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine

N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine

Cat. No.: B6758459
M. Wt: 299.4 g/mol
InChI Key: ZHZODWKLUZCRON-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine is a compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and a pyrazole moiety attached via a cyclopentyl group.

Properties

IUPAC Name

N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-2-4-12(3-1)20-7-5-11(19-20)9-16-15-14-13(6-8-21-14)17-10-18-15/h5-8,10,12H,1-4,9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZODWKLUZCRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=CC(=N2)CNC3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization to yield the target thienopyrimidines . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It acts as an inhibitor of protein tyrosine kinases, particularly the epidermal growth factor receptor (EGFR) family . By binding to the active site of these enzymes, the compound prevents their catalytic activity, leading to the inhibition of cellular processes such as growth and proliferation. This mechanism is particularly relevant in the context of cancer treatment, where overactive tyrosine kinases contribute to tumor growth .

Comparison with Similar Compounds

N-[(1-cyclopentylpyrazol-3-yl)methyl]thieno[3,2-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:

These compounds share a similar thienopyrimidine core but differ in their substituents, which can influence their biological activity and specificity

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